N'-(4-methylcyclohexylidene)-3-nitrobenzohydrazide
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Overview
Description
N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide is an organic compound that features a cyclohexylidene group attached to a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-methylcyclohexanone and 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: The major product is typically a nitro compound.
Reduction: The major products are amines or hydrazines.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine
- 4-methyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide
Uniqueness
N’-(4-methylcyclohexylidene)-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both a cyclohexylidene group and a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H17N3O3/c1-10-5-7-12(8-6-10)15-16-14(18)11-3-2-4-13(9-11)17(19)20/h2-4,9-10H,5-8H2,1H3,(H,16,18) |
InChI Key |
OIHHCXZXSGXBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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